molecular formula C17H23NO2 B253408 N-(3-acetylphenyl)-3-cyclohexylpropanamide

N-(3-acetylphenyl)-3-cyclohexylpropanamide

Cat. No. B253408
M. Wt: 273.37 g/mol
InChI Key: RBSRIVMNZROVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-cyclohexylpropanamide, commonly referred to as ACP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. ACP is a member of the propanamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of ACP is not fully understood, but it is believed to work through multiple pathways. ACP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. ACP also activates the opioid receptors in the brain, which can reduce pain sensation.
Biochemical and Physiological Effects
ACP has been shown to have various biochemical and physiological effects. In vitro studies have shown that ACP can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ACP has also been shown to inhibit the activity of COX-2, which can reduce the production of pro-inflammatory prostaglandins.
In vivo studies have shown that ACP can reduce inflammation in animal models of rheumatoid arthritis and asthma. ACP has also been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

ACP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. ACP also has multiple potential therapeutic applications, which makes it an attractive compound for drug development.
However, there are also limitations to using ACP in lab experiments. ACP has low solubility in water, which can make it difficult to administer in vivo. ACP also has a short half-life in the body, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for research on ACP. One area of interest is the development of ACP derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential anti-cancer properties of ACP. ACP has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, the potential use of ACP as an anti-viral agent has also been suggested, and further studies are needed to investigate this application.

Synthesis Methods

ACP can be synthesized through the reaction of 3-acetylphenylboronic acid and cyclohexylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatography techniques to obtain pure ACP.

Scientific Research Applications

ACP has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of ACP is its use as an anti-inflammatory agent. Inflammation is a common response to injury or infection, but chronic inflammation can lead to various diseases, such as rheumatoid arthritis, asthma, and cancer. ACP has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Another potential application of ACP is its use as an analgesic. ACP has been shown to activate the opioid receptors in the brain, which can reduce pain sensation. This makes ACP a potential alternative to traditional painkillers, such as opioids, which can be addictive and have harmful side effects.

properties

Product Name

N-(3-acetylphenyl)-3-cyclohexylpropanamide

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-cyclohexylpropanamide

InChI

InChI=1S/C17H23NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h5,8-9,12,14H,2-4,6-7,10-11H2,1H3,(H,18,20)

InChI Key

RBSRIVMNZROVCF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2CCCCC2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2CCCCC2

Origin of Product

United States

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